Drug discovery: As seen with the development of SCH 351125, a CCR5 antagonist for HIV treatment [ [] ], the bipiperidine scaffold can be modified to target specific receptors. The presence of the trifluoromethylbenzyl group in 1'-[3-(Trifluoromethyl)benzyl]-1,4'-bipiperidine could enhance its binding affinity and selectivity towards certain targets, potentially leading to novel therapeutics.
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5